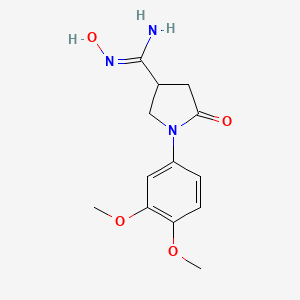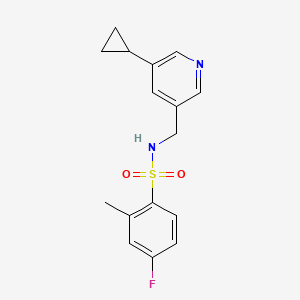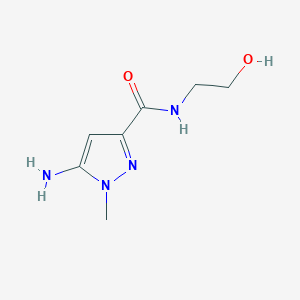
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK) pathway. AMPK is a key regulator of cellular energy homeostasis and plays a critical role in various physiological processes, including glucose and lipid metabolism, autophagy, and inflammation. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including diabetes, obesity, cancer, and neurodegenerative disorders.
Mécanisme D'action
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide activates AMPK by binding to its regulatory subunit, leading to allosteric activation of the enzyme. AMPK activation leads to the inhibition of anabolic pathways and the activation of catabolic pathways, resulting in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. AMPK activation also leads to the inhibition of mTORC1, a key regulator of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on glucose and lipid metabolism, this compound has been shown to induce autophagy, reduce inflammation, and improve mitochondrial function. This compound has also been shown to have neuroprotective effects, including the reduction of neuroinflammation and the improvement of cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective activator of AMPK, allowing for specific activation of the pathway without affecting other signaling pathways. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its relatively short half-life and potential off-target effects.
Orientations Futures
There are several potential future directions for research on 5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective AMPK activators based on the structure of this compound. Another area of interest is the investigation of the effects of this compound in combination with other therapeutic agents, such as chemotherapeutic agents or other metabolic modulators. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound in various diseases, including diabetes, cancer, and neurodegenerative disorders.
Méthodes De Synthèse
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide can be synthesized through a multi-step process involving the condensation of 2,4-dichloro-5-nitropyrimidine with ethyl 2-aminoacetate, followed by the reduction of the nitro group and subsequent reaction with 2-bromoacetyl pyrazole. The final product is obtained through the hydrolysis of the ethyl ester group.
Applications De Recherche Scientifique
5-amino-N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its therapeutic potential in various diseases. In preclinical studies, this compound has been shown to improve glucose tolerance and insulin sensitivity in obese and diabetic animal models. It has also been shown to inhibit cancer cell growth and induce autophagy in cancer cells. Additionally, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
5-amino-N-(2-hydroxyethyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-11-6(8)4-5(10-11)7(13)9-2-3-12/h4,12H,2-3,8H2,1H3,(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNOUBPNTJFVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NCCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


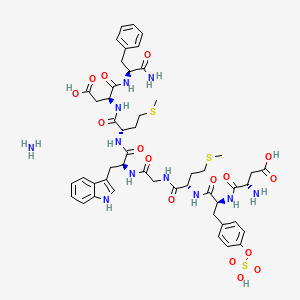
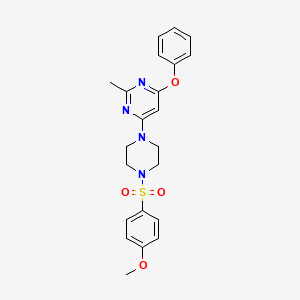
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2700476.png)
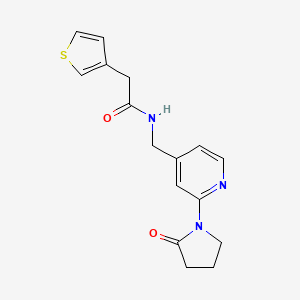
![2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2700478.png)
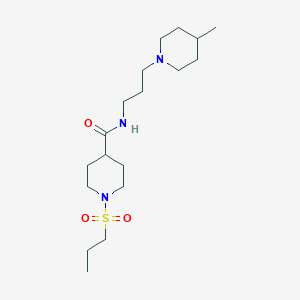
![6-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2700480.png)



![1-(2,4-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2700489.png)
